molecular formula C18H21ClN6O B11296333 N~4~-(3-chloro-4-methoxyphenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chloro-4-methoxyphenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11296333
M. Wt: 372.9 g/mol
InChI Key: VNYXZWOCYHAFLS-UHFFFAOYSA-N
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Description

N⁴-(3-Chloro-4-methoxyphenyl)-N⁶-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS: 878063-34-4) is a pyrazolo-pyrimidine derivative with the molecular formula C₁₈H₂₁ClN₆O and a molecular weight of 372.857 g/mol . The compound features a pyrazolo[3,4-d]pyrimidine core substituted at the N⁴ position with a 3-chloro-4-methoxyphenyl group and at the N⁶ position with a cyclopentyl moiety.

Pyrazolo-pyrimidine derivatives are widely studied for their kinase inhibitory or ion channel modulatory activities, though specific biological data for this compound remain unreported in the provided evidence.

Properties

Molecular Formula

C18H21ClN6O

Molecular Weight

372.9 g/mol

IUPAC Name

4-N-(3-chloro-4-methoxyphenyl)-6-N-cyclopentyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C18H21ClN6O/c1-25-17-13(10-20-25)16(21-12-7-8-15(26-2)14(19)9-12)23-18(24-17)22-11-5-3-4-6-11/h7-11H,3-6H2,1-2H3,(H2,21,22,23,24)

InChI Key

VNYXZWOCYHAFLS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NC4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CHLORO-4-METHOXYPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

N4-(3-CHLORO-4-METHOXYPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N4-(3-CHLORO-4-METHOXYPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential neuroprotective and anti-inflammatory properties, making it a candidate for treating neurodegenerative diseases and inflammatory conditions.

Mechanism of Action

The mechanism of action of N4-(3-CHLORO-4-METHOXYPHENYL)-N6-CYCLOPENTYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

  • Substituent Effects on Molecular Weight: The target compound (372.86 g/mol) has a higher molecular weight compared to the N⁶-ethyl analog (316.79 g/mol) due to the bulky cyclopentyl and methoxyphenyl groups. Conversely, PR5-LL-CM01 (401.51 g/mol) exhibits increased mass due to a 2-(dimethylamino)ethyl group and phenyl substitution .
  • Solubility Trends :
    The N⁶-ethyl analog (C₁₅H₁₇ClN₆) demonstrates low aqueous solubility (0.5 µg/mL), likely due to reduced polarity from the ethyl and 3-chloro-4-methylphenyl groups. The target compound’s methoxyphenyl substituent may enhance solubility slightly compared to halogenated analogs, though experimental data are lacking .

  • Impact of Heterocyclic Moieties : The KCa2 channel modulator (C₁₅H₁₃ClFN₅) replaces the pyrazolo-pyrimidine core with a pyrimidine-diamine scaffold but retains a chloro-fluorophenyl group, suggesting halogenated aryl groups are critical for target engagement .

Biological Activity

N~4~-(3-chloro-4-methoxyphenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its potential biological activities. This compound is primarily studied for its role as an epidermal growth factor receptor (EGFR) inhibitor and its implications in cancer therapeutics.

  • Molecular Formula: C15H18ClN5O
  • Molecular Weight: 319.79 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to inhibit the EGFR pathway, which plays a crucial role in cell proliferation and survival. By targeting EGFR, this compound may induce apoptosis in cancer cells and inhibit tumor growth.

Biological Activity Data

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. Below is a summary of relevant findings:

Compound Cell Line IC50 (µM) Mechanism
12bA5498.21EGFR Inhibition
12bHCT-11619.56EGFR Inhibition
5iMCF-70.3Dual EGFR/VGFR2 Inhibition

Case Studies

  • EGFR Inhibition Study : A study focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives found that compound 12b exhibited potent inhibitory activity against both wild-type and mutant EGFR (IC50 values of 0.016 µM and 0.236 µM respectively). This compound also induced significant apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, indicating its effectiveness as an anticancer agent .
  • Dual Inhibition Research : Another investigation into phenylpyrazolo[3,4-d]pyrimidines highlighted compound 5i as a potent dual inhibitor of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VGFR2), with IC50 values of 0.3 µM and 7.60 µM respectively. This compound not only inhibited tumor growth but also induced apoptosis and suppressed cell migration in MCF-7 breast cancer cells .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and its target proteins. These studies suggest that the compound binds effectively to the ATP-binding site of EGFR, mimicking the natural substrate and thereby inhibiting receptor activation.

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